molecular formula C19H21FN2O3 B11173519 (2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

(2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11173519
M. Wt: 344.4 g/mol
InChI Key: QXJUSLLCORUJGY-UHFFFAOYSA-N
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Description

(2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine. This can be achieved through the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The next step is the coupling of the piperazine derivative with 2,6-dimethoxybenzoyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced aromatic compounds.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

(2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is believed to modulate the activity of neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in regulating mood and cognition. The exact molecular pathways and targets are still under investigation, but its structure suggests potential binding to receptor sites and inhibition of certain enzymatic activities.

Comparison with Similar Compounds

  • (2,6-Dimethoxyphenyl)[4-(2-chlorophenyl)piperazin-1-yl]methanone
  • (2,6-Dimethoxyphenyl)[4-(2-bromophenyl)piperazin-1-yl]methanone
  • (2,6-Dimethoxyphenyl)[4-(2-iodophenyl)piperazin-1-yl]methanone

Comparison:

  • Structural Similarity: All these compounds share a common core structure with variations in the halogen substituent on the phenyl ring.
  • Biological Activity: The presence of different halogens can influence the compound’s pharmacokinetic properties and receptor binding affinity, making each unique in its biological activity.
  • Uniqueness: (2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and bioavailability compared to other halogenated derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21FN2O3

Molecular Weight

344.4 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21FN2O3/c1-24-16-8-5-9-17(25-2)18(16)19(23)22-12-10-21(11-13-22)15-7-4-3-6-14(15)20/h3-9H,10-13H2,1-2H3

InChI Key

QXJUSLLCORUJGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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